R547 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), a class of enzymes essential for cell cycle progression. It demonstrates low nanomolar inhibitory constants (Ki) against CDK1, CDK2, and CDK4, key regulators of the G1/S and G2/M cell cycle phases. Unlike many kinase inhibitors, R547 exhibits high selectivity for the CDK family, showing minimal activity against a broad panel of over 120 other kinases. This combination of broad activity within the CDK family and high selectivity over other kinases makes it a critical tool for cell cycle research and oncology studies.
Not all CDK inhibitors are interchangeable, and substitution based on the primary target alone can compromise experimental outcomes. R547's profile as a potent inhibitor of CDK1, CDK2, and CDK4 is fundamentally different from highly selective CDK4/6 inhibitors like Palbociclib or broader-spectrum agents like Flavopiridol, which also targets other kinases. Choosing R547 over a CDK4/6-specific inhibitor is critical for studies requiring G2/M arrest (a CDK1-mediated process) in addition to G1 arrest. Conversely, substituting R547 with a less selective agent like Flavopiridol introduces confounding variables due to off-target effects on kinases outside the CDK family. Therefore, procurement decisions must be based on the specific CDK combination required for the intended biological effect, as inhibitor selectivity directly dictates the cellular response.
In cell-free enzymatic assays, R547 demonstrates potent inhibition of core cell cycle kinases with Ki values of 2 nM for CDK1/cyclin B, 3 nM for CDK2/cyclin E, and 1 nM for CDK4/cyclin D1. This contrasts with the benchmark inhibitor Flavopiridol, which exhibits significantly lower potency against these kinases, with reported IC50 values of 30 nM for CDK1, 170 nM for CDK2, and 100 nM for CDK4. This data indicates that R547 provides a much more potent tool for simultaneously targeting these three key cell cycle regulators.
| Evidence Dimension | Enzymatic Inhibition Potency (Ki or IC50) |
| Target Compound Data | Ki: 1 nM (CDK4), 2 nM (CDK1), 3 nM (CDK2) |
| Comparator Or Baseline | Flavopiridol IC50: 100 nM (CDK4), 30 nM (CDK1), 170 nM (CDK2) |
| Quantified Difference | 30x to 100x greater potency against CDK4; ~10x greater against CDK1; ~57x greater against CDK2 |
| Conditions | Cell-free enzymatic assays measuring kinase activity. |
Higher potency allows for the use of lower concentrations in experiments, reducing the risk of off-target effects and increasing the precision of the research.
A key differentiator for R547 is its high selectivity for the CDK family. In a broad kinase screening panel of over 120 non-CDK kinases, R547 was found to be inactive, with Ki values greater than 5,000 nM. This clean profile minimizes confounding experimental variables that can arise from inhibiting other signaling pathways, a known issue with less selective inhibitors such as Flavopiridol, which has documented activity against other kinases like MAK and ICK. This makes R547 a more precise tool for dissecting CDK-specific functions.
| Evidence Dimension | Kinase Selectivity (Ki) |
| Target Compound Data | >5,000 nM against a panel of >120 non-CDK kinases |
| Comparator Or Baseline | Flavopiridol: Shows activity against non-CDK kinases (e.g., MAK, ICK) |
| Quantified Difference | >1000-fold selectivity for primary CDK targets over other kinases |
| Conditions | In vitro kinase panel screening assays. |
High selectivity ensures that observed biological effects are attributable to CDK inhibition, enhancing data reliability and reducing the need for complex counter-screening experiments.
R547's enzymatic potency translates directly to robust cellular activity. It effectively inhibited the proliferation of a diverse panel of 19 human tumor cell lines with IC50 values at or below 0.60 µM (600 nM). For example, in the HCT116 colorectal cancer cell line, R547 showed an IC50 of 0.08 µM (80 nM). This broad efficacy across multiple cell types, independent of p53 or retinoblastoma (Rb) protein status, highlights its utility as a versatile tool for cancer research. The observed cellular activity is a direct result of inducing G1 and G2 phase cell cycle blocks.
| Evidence Dimension | Cellular Anti-Proliferative Activity (IC50) |
| Target Compound Data | ≤ 600 nM across a panel of 19 tumor cell lines; 80 nM in HCT116 cells. |
| Comparator Or Baseline | General benchmark for potent anti-cancer compounds in cellular assays. |
| Quantified Difference | Demonstrates consistent sub-micromolar efficacy. |
| Conditions | In vitro cell proliferation assays (e.g., MTT, SRB) on various human tumor cell lines. |
This provides confidence that the compound is cell-permeable and effectively engages its intracellular targets at achievable concentrations, making it suitable for a wide range of cell-based experiments.
R547 has been successfully formulated for both oral (p.o.) and intravenous (i.v.) administration in multiple preclinical xenograft models, demonstrating its suitability for in vivo research. For i.v. dosing, a solution was prepared using hydroxylpropyl β-cyclodextrin in water, indicating sufficient aqueous solubility for creating injectable solutions suitable for animal studies. This is a critical processability advantage over compounds that exhibit poor solubility and are difficult to formulate for systemic delivery, which can be a major barrier to conducting in vivo efficacy experiments.
| Evidence Dimension | Formulation for In Vivo Administration |
| Target Compound Data | Successfully formulated as a solution for i.v. injection and a suspension for oral gavage. |
| Comparator Or Baseline | Compounds with poor solubility that require complex or harsh solvent systems. |
| Quantified Difference | Demonstrated feasibility for standard preclinical dosing routes. |
| Conditions | Preclinical formulation development for mouse and rat xenograft models. |
The proven ability to formulate R547 for both oral and IV routes saves significant time and resources in preclinical development and ensures reliable compound exposure in animal models.
For studies requiring robust cell cycle blockade at both the G1/S and G2/M checkpoints, R547 is a prime candidate. Its potent, simultaneous inhibition of CDK4 (G1), CDK2 (G1/S), and CDK1 (G2/M) allows for a comprehensive shutdown of cell cycle progression, leading to potent anti-proliferative effects and apoptosis.
R547 has been shown to effectively reduce the phosphorylation of the Rb protein at CDK-specific sites in both cell culture and in vivo tumor models. This makes it an excellent positive control or primary tool for researchers investigating the Rb-E2F pathway and its role in cell cycle control and cancer.
Given its demonstrated efficacy in multiple human tumor xenograft models via both oral and IV administration, R547 is well-suited for preclinical efficacy trials. Its high selectivity and proven ability to be formulated for systemic delivery provide a reliable basis for in vivo pharmacology and oncology research.